molecular formula C16H13Cl2NO2 B11963647 3-(2-Chloro-3-methoxyphenyl)-N-(2-chlorophenyl)-2-propenamide CAS No. 853349-85-6

3-(2-Chloro-3-methoxyphenyl)-N-(2-chlorophenyl)-2-propenamide

Cat. No.: B11963647
CAS No.: 853349-85-6
M. Wt: 322.2 g/mol
InChI Key: BAOQSSHSPPOVRP-MDZDMXLPSA-N
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Description

3-(2-Chloro-3-methoxyphenyl)-N-(2-chlorophenyl)-2-propenamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group attached to a chlorinated methoxyphenyl ring and a chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2-chlorophenyl)-2-propenamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 2-chloroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the desired propenamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-N-(2-chlorophenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenamide group to an amine or other reduced forms.

    Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Chloro-3-methoxyphenyl)-N-(2-chlorophenyl)-2-propenamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(2-chlorophenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-methoxyphenyl)-N-(2-chlorophenyl)-2-propenamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(3-chlorophenyl)-2-propenamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(2-bromophenyl)-2-propenamide

Uniqueness

3-(2-Chloro-3-methoxyphenyl)-N-(2-chlorophenyl)-2-propenamide is unique due to its specific substitution pattern on the phenyl rings and the presence of both chloro and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

853349-85-6

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

(E)-3-(2-chloro-3-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide

InChI

InChI=1S/C16H13Cl2NO2/c1-21-14-8-4-5-11(16(14)18)9-10-15(20)19-13-7-3-2-6-12(13)17/h2-10H,1H3,(H,19,20)/b10-9+

InChI Key

BAOQSSHSPPOVRP-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=CC(=C1Cl)C=CC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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